2-(Bromomethyl)-4-chloro-1-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOYTRDTYUBKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572998 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58735-58-3 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS Number: 58735-58-3), a halogenated aromatic ether of significant interest in synthetic organic chemistry and drug discovery. This document elucidates its chemical identity, physicochemical properties, validated synthesis protocols, and key applications. As a versatile building block, its unique substitution pattern—featuring a reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing chloro group—offers a powerful tool for medicinal chemists to construct complex molecular architectures and modulate biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
2-(Bromomethyl)-4-chloro-1-methoxybenzene is a substituted anisole derivative. The numbering of the benzene ring is dictated by the methoxy group, which is assigned to the first position. This results in the bromomethyl group at position 2 and the chloro group at position 4. It is important to distinguish this compound from its close isomer, 1-(Bromomethyl)-2-chloro-4-methoxybenzene (CAS: 54788-17-9), where the numbering originates from the bromomethyl-substituted carbon. While structurally similar, their distinct substitution patterns can lead to different reactivity and application profiles.
The core physicochemical properties of 2-(Bromomethyl)-4-chloro-1-methoxybenzene are summarized below. Data for its more extensively documented isomer (CAS 54788-17-9) is included for comparative reference where direct data is sparse.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| CAS Number | 58735-58-3 | [1] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [1][2][3] |
| Synonyms | 5-Chloro-2-methoxybenzyl bromide | |
| Appearance | Solid (based on isomer data) | [4] |
| Melting Point | 53-57 °C (for isomer CAS 54788-17-9) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C or -20°C | [1][4] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes OCH3 [label="OCH₃", fontcolor="#34A853"]; CH2Br [label="CH₂Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#4285F4"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Position the ring nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Position the substituent nodes OCH3 [pos="0,2.4!"]; CH2Br [pos="-2.2,1.2!"]; H3 [pos="-2.08,-1.2!"]; Cl [pos="0,-2.4!"]; H5 [pos="2.08,-1.2!"]; H6 [pos="2.08,1.2!"];
// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- OCH3; C2 -- CH2Br; C3 -- H3; C4 -- Cl; C5 -- H5; C6 -- H6;
// Double bonds (approximated with labels for simplicity in DOT) lab1 [label="=", pos="-0.52,0.9!"]; lab2 [label="=", pos="-0.52,-0.9!"]; lab3 [label="=", pos="1.04,0!"]; }
Caption: Chemical structure of 2-(Bromomethyl)-4-chloro-1-methoxybenzene.
Synthesis and Mechanistic Insights
The most reliable and common method for synthesizing benzylic bromides like 2-(Bromomethyl)-4-chloro-1-methoxybenzene is through the free-radical bromination of the corresponding methyl-substituted precursor, in this case, 4-chloro-2-methylanisole. This reaction, often referred to as the Wohl-Ziegler bromination, selectively targets the benzylic position over the aromatic ring.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[2] It provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical pathway and suppressing competitive ionic reactions like electrophilic aromatic substitution on the electron-rich anisole ring.
-
Initiator: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, is required to start the radical chain reaction.[2] AIBN is often preferred due to its predictable decomposition kinetics and the fact that it does not produce acidic byproducts.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent ionic side reactions.[2]
-
Conditions: The reaction is promoted by heat or UV light to facilitate the homolytic cleavage of the initiator and propagate the radical chain.
Caption: General workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks and clear success criteria.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylanisole (1.0 eq).
-
Add carbon tetrachloride to achieve a concentration of approximately 0.2 M.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).
-
-
Execution:
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak indicates completion. A typical reaction time is several hours.[2]
-
Self-Validation Check: A successful reaction will show the formation of a new, less polar product spot on the TLC plate compared to the starting material. The dense succinimide byproduct will precipitate as a white solid.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will be fully precipitated.
-
Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Characterization:
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful synthesis will be validated by the appearance of a characteristic benzylic CH₂Br peak in the ¹H NMR spectrum (typically around 4.5-4.7 ppm).
-
Applications in Drug Development and Organic Synthesis
The utility of 2-(Bromomethyl)-4-chloro-1-methoxybenzene lies in its identity as a reactive electrophile. The benzylic bromide is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.
Medicinal Chemistry Relevance: Halogenated compounds are cornerstones of modern medicinal chemistry. The presence of a chlorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by participating in halogen bonding.[5] Similarly, the methoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties. This specific substitution pattern is therefore a valuable motif for introducing into potential drug candidates to explore new chemical space and optimize lead compounds.[5]
Core Reactivity: Nucleophilic Substitution The primary application is the introduction of the "5-chloro-2-methoxybenzyl" group onto a substrate. This is typically achieved via an Sₙ2 reaction with soft nucleophiles like amines, thiols, or phenoxides, or an Sₙ1-like reaction under conditions that favor carbocation formation.[6]
Caption: General Sₙ2 reaction pathway using the title compound.
This reactivity is instrumental in synthesizing larger, more complex molecules, including scaffolds found in biologically active compounds like carbazole alkaloids and HIV-1 reverse transcriptase inhibitors.[5]
Safety, Handling, and Storage
Trustworthiness through Self-Validating Safety Protocols: Adherence to strict safety protocols is non-negotiable when handling potent alkylating agents.
GHS Hazard Classification:
-
Corrosion: Causes severe skin burns and eye damage (H314).[7]
-
Acute Toxicity: May be toxic if swallowed (related to H301 for isomer).[3]
-
Irritation: May cause respiratory irritation (related to H335 for isomer).[3]
Table 2: Hazard and Precautionary Information
| Hazard Category | GHS Code | Signal Word | Precautionary Statements |
| Skin Corrosion | H314 | Danger | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Potential Acute Oral Toxicity | (H301) | Danger | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Potential Respiratory Irritation | (H335) | Warning | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Codes in parentheses are based on the closely related and well-documented isomer CAS 54788-17-9.
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Procedural Discipline: Do not get in eyes, on skin, or on clothing.[8] Avoid creating dust. Wash hands thoroughly after handling.[7]
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
For long-term stability, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended to prevent degradation.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[7]
Conclusion
2-(Bromomethyl)-4-chloro-1-methoxybenzene is a high-value synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined reactivity as a benzylic alkylating agent, combined with the beneficial electronic and steric properties of its chloro and methoxy substituents, makes it a strategic tool for molecular design and synthesis. Understanding its properties, synthetic routes, and stringent handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
-
PubChem. 2-Bromo-4-chloroanisole. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Bromomethyl)-2-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ChemSynthesis. 4-Methoxybenzyl bromide. ChemSynthesis. [Link]
-
National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Library of Medicine. [Link]
-
PubChem. 2-Bromo-1-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxybenzyl bromide. National Center for Biotechnology Information. [Link]
Sources
- 1. 58735-58-3|2-(Bromomethyl)-4-chloro-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(Bromomethyl)-2-chloro-4-methoxybenzene | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BROMOMETHYL-2-CHLORO-4-METHOXYBENZENE | 54788-17-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(Bromomethyl)-2-chloro-4-ethoxybenzene | 219768-06-6 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Precision Synthesis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene: An Advanced Technical Guide
Executive Summary
The synthesis of 2-(bromomethyl)-4-chloro-1-methoxybenzene (also referred to as 4-chloro-2-(bromomethyl)anisole) is a critical transformation in the production of pharmacophores, particularly for antagonists used in metabolic and cardiovascular therapies. This guide details the conversion of 4-chloro-2-methylanisole via Wohl-Ziegler bromination.
While the classical literature heavily relies on Carbon Tetrachloride (CCl₄), this guide prioritizes modern, scalable, and environmentally viable solvent systems such as 1,2-Dichlorobenzene and Benzotrifluoride (PhCF₃) . These alternatives maintain the high radical efficiency of CCl₄ while mitigating its severe toxicity and ozone-depleting properties.
Key Technical Challenges:
-
Regioselectivity: Preventing nuclear bromination (ring substitution) vs. benzylic bromination.
-
Over-oxidation: Controlling the formation of the gem-dibromide byproduct.
-
Stability: The product is a potent lachrymator and is sensitive to moisture and silica gel degradation.
Retrosynthetic Analysis & Mechanistic Strategy
The transformation relies on a free-radical chain substitution mechanism. The presence of the methoxy group at the ortho position exerts both steric and electronic influences that must be managed.
The Wohl-Ziegler Pathway
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from trace Br₂ to start the chain.
-
Propagation: The succinimidyl radical abstracts a benzylic hydrogen from 4-chloro-2-methylanisole. This is the rate-determining step. The resulting benzylic radical is resonance-stabilized by the aromatic ring.
-
Termination: Radical recombination (minor).
Mechanistic Visualization
The following diagram outlines the radical cycle and the critical path to the mono-brominated product.
Caption: Figure 1. Radical chain mechanism for the benzylic bromination of 4-chloro-2-methylanisole.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry (NBS) | 1.05 – 1.10 equiv. | Slight excess ensures conversion; >1.2 equiv. drastically increases gem-dibromide formation. |
| Solvent System | 1,2-Dichlorobenzene (1,2-DCB) | Preferred. Higher boiling point (180°C) allows faster kinetics than CCl₄; superior solubility profile for the substrate but precipitates succinimide. |
| Alternative Solvent | Benzotrifluoride (PhCF₃) | "Green" alternative to CCl₄. Excellent radical stability; easier removal (bp 102°C) than 1,2-DCB. |
| Initiator | AIBN (0.04 – 0.05 equiv.) | Standard radical source. Benzoyl peroxide is a secondary option but may require higher activation temps. |
| Temperature | 80°C – 90°C | Optimal for AIBN half-life (1h at 82°C). |
| Atmosphere | Nitrogen / Argon | Oxygen acts as a radical scavenger and must be excluded. |
Detailed Experimental Protocol
Safety Warning: The product is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. NBS is an irritant.
Materials
-
Substrate: 4-Chloro-2-methylanisole (15.66 g, 100 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (18.69 g, 105 mmol) - Recrystallize from water if yellow/degraded.
-
Initiator: AIBN (0.66 g, 4 mmol)
-
Solvent: 1,2-Dichlorobenzene (100 mL) or Benzotrifluoride (100 mL)
Step-by-Step Methodology
-
System Preparation:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Purge the system with nitrogen for 10 minutes.
-
-
Charging:
-
Add 4-chloro-2-methylanisole and the chosen solvent (1,2-DCB or PhCF₃) to the flask.
-
Begin stirring and add NBS. Note: NBS will likely remain as a suspension initially.
-
Add AIBN in one portion.
-
-
Reaction:
-
Heat the mixture to 85°C .
-
Observation: As the reaction proceeds (typically 1-3 hours), the dense, yellow NBS solid will disappear and be replaced by lighter, floating succinimide solid.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1) every 30 minutes. The product will be less polar than the starting material. Look for the disappearance of the starting spot (Rf ~0.6) and appearance of the product (Rf ~0.5). Caution: Benzylic bromides can hydrolyze on silica; run TLC quickly.
-
-
Workup:
-
Cool the reaction mixture to 0°C to fully precipitate the succinimide byproduct.
-
Filter the cold mixture through a sintered glass funnel (or Celite pad) to remove succinimide. Wash the cake with cold solvent.
-
Solvent Removal:
-
If using PhCF₃: Evaporate under reduced pressure (rotary evaporator).
-
If using 1,2-DCB: Distill off the solvent under high vacuum (or perform a column filtration if the boiling point is too high for your equipment).
-
-
-
Purification:
-
The crude residue is often sufficient for the next step (e.g., alkylation).
-
If high purity is required, recrystallization from Hexane or Heptane is preferred over column chromatography to avoid decomposition.
-
Yield Expectation: 75% - 85%.
-
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis and isolation of the target benzylic bromide.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet NBS | Recrystallize NBS from water; dry thoroughly. Ensure AIBN is fresh. |
| Dibromination | Excess NBS or High Temp | Strictly limit NBS to 1.05 eq. Lower temperature to 75°C and extend time. |
| Ring Bromination | Solvent Polarity / Catalyst | Ensure no Lewis acids (Fe, Al) are present. Avoid highly polar solvents without radical initiators. |
| Product Decomposition | Silica Gel Acidity | Pre-treat silica with 1% Triethylamine or use neutral alumina for purification. |
References
-
Wohl-Ziegler Reaction Fundamentals: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.[1] Link
-
Solvent Effects in Benzylic Bromination: Lee, S., & Ra, C. S. (2017).[2] "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester." Journal of the Korean Chemical Society, 61(6), 271-274. Link
- Modern Green Solvents (PhCF3): Ogawa, A., et al. (2013). "Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Reactions." Curran Protocols.
-
Substrate Data (4-Chloro-2-methylanisole): PubChem CID 76748.[1] "4-Chloro-2-methylanisole."[1][3] National Center for Biotechnology Information. Link
Sources
Advanced Mass Spectrometry Analysis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Technical Guide for Pharmaceutical Researchers & Analytical Scientists
Executive Summary
This guide provides a comprehensive technical framework for the mass spectrometry (MS) analysis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS: 58735-58-3).[1][2] As a highly reactive benzyl bromide intermediate often used in the synthesis of pharmacophores, this molecule presents unique analytical challenges—specifically its isotopic complexity and susceptibility to nucleophilic degradation during sample preparation.
Key Technical Takeaways:
-
Isotopic Signature: The molecule exhibits a distinct 3:4:1 intensity ratio for M, M+2, and M+4 ions due to the simultaneous presence of Bromine and Chlorine.
-
Base Peak Anomaly: Unlike typical organic molecules, the M+2 ion is the base peak (100% relative abundance), not the molecular ion M.
-
Critical Protocol: Protic solvents (e.g., Methanol) must be strictly avoided to prevent artifact formation via solvolysis.[2]
Part 1: Molecular Identity & Physicochemical Context
Understanding the structural lability of this compound is prerequisite to accurate MS analysis. The benzylic carbon-bromine bond is intrinsically weak, facilitating rapid ionization but also promoting thermal degradation if inlet temperatures are uncontrolled.[1][2]
| Parameter | Specification |
| Chemical Name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene |
| CAS Number | 58735-58-3 |
| Molecular Formula | C₈H₈BrClO |
| Exact Mass (Monoisotopic) | 233.9447 (for ⁷⁹Br, ³⁵Cl) |
| Structure | Anisole core with ortho-bromomethyl and para-chloro substitution.[1][2] |
| Reactivity Class | Alkylating Agent (Benzyl Halide) |
Part 2: The Mass Spectral Fingerprint
The Isotope Cluster (The "3:4:1 Rule")
The most definitive identification marker for this molecule is its isotopic envelope. The interaction between Bromine (⁷⁹Br/⁸¹Br ≈ 1:[3]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[2][3]1) creates a unique split pattern.[1][2]
Calculated Abundance Ratios:
-
M (m/z 234): Composed of ⁷⁹Br + ³⁵Cl.[1][2] Relative Intensity: ~77%
-
M+2 (m/z 236): Composed of (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).[2] Relative Intensity: 100% (Base Peak)
-
M+4 (m/z 238): Composed of ⁸¹Br + ³⁷Cl.[1][2] Relative Intensity: ~24%
Expert Insight: If your spectrum shows the molecular ion (M) as the most intense peak, the sample is likely degraded or incorrect. A valid spectrum must show M+2 as the dominant ion in the cluster.
Fragmentation Mechanics
The fragmentation pathway is driven by the stability of the benzylic cation, further stabilized by the electron-donating methoxy group (para resonance stabilization is less direct here due to meta positioning relative to the cation, but the ortho methoxy group provides stabilization via the "ortho effect").
Primary Fragmentation Events:
-
Heterolytic Cleavage (α-cleavage): Loss of the Bromine radical/atom is the primary event, yielding the [M-Br]⁺ cation (m/z 155/157).[2]
-
Chlorine Isotope Retention: The resulting fragment (C₈H₈ClO⁺) retains the Chlorine atom, shifting the isotope pattern from a complex Br/Cl mix to a simple Cl pattern (3:1 ratio for m/z 155:157).
-
Secondary Loss: Subsequent loss of the chloromethyl or methoxy groups typically yields lower mass aromatic fragments (m/z 77, 91 series).[2]
Figure 1: Mechanistic fragmentation pathway.[1][2] The loss of Bromine is the dominant energetic channel.
Part 3: Validated Experimental Protocol
Sample Preparation (The "No-Protic" Rule)
Critical Failure Point: Dissolving this compound in Methanol (MeOH) or Ethanol (EtOH) will cause rapid solvolysis, converting the analyte into the corresponding benzyl ether (e.g., 2-(methoxymethyl)-4-chloro-1-methoxybenzene).[1][2]
Recommended Protocol:
-
Solvent: High-purity Dichloromethane (DCM) or Ethyl Acetate .[1][2]
-
Why: Aprotic solvents prevent nucleophilic substitution of the bromide.
-
-
Concentration: 100 µg/mL (ppm) for Scan Mode; 1-10 µg/mL for SIM.
-
Vial Handling: Use amber glass to prevent photolytic degradation of the C-Br bond.[1][2] Analyze within 12 hours of preparation.
GC-MS Instrument Parameters
This compound is volatile enough for Gas Chromatography.[1][2] LC-MS is possible (APCI preferred over ESI due to low polarity) but requires strict solvent control.[1][2]
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C | High enough to volatilize, low enough to minimize thermal dehydrohalogenation.[1][2] |
| Injection Mode | Split (10:1 or 20:1) | Prevents column saturation; improves peak shape for halogenated compounds.[1][2] |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) | Standard non-polar phase provides excellent separation for benzyl halides.[1][2] |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C | Gentle ramp preserves separation from potential hydrolysis impurities.[1][2] |
| Ion Source (EI) | 230°C | Standard source temp ensures efficient ionization without excessive fragmentation.[1][2] |
| Scan Range | m/z 50 – 300 | Covers molecular ion cluster and all relevant fragments.[1][2] |
Part 4: Data Interpretation & Quality Control
Differentiating Impurities
During synthesis or storage, specific impurities may arise.[1][2] Use the table below to validate purity.
| Impurity / Artifact | Mass Shift | Key Spectral Feature | Cause |
| Hydrolysis Product (Benzyl Alcohol) | M - 62 | m/z 172/174 (Loss of Br, gain of OH) | Moisture in solvent or aging sample.[1][2] |
| Methyl Ether Artifact | M - 48 | m/z 186/188 (Loss of Br, gain of OMe) | Use of Methanol as solvent.[2] |
| De-brominated (4-chloroanisole) | M - 92 | m/z 142/144 | Thermal degradation in injector.[1][2] |
Analytical Decision Tree
Use this workflow to validate your spectral data.
Figure 2: Step-by-step logic for validating spectral integrity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234856, 2-(Bromomethyl)-4-chloro-1-methoxybenzene.[1][2] Retrieved from [Link][2]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Authoritative source for halogen isotope patterns).[1][2]
-
NIST Mass Spectrometry Data Center. Isotope Distribution Calculator and Benzyl Halide Fragmentation Patterns.[1][2] Retrieved from [Link][2]
Sources
- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
O-alkylation of phenols with 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Application Note: Optimized O-Alkylation of Phenols with 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Executive Summary
This application note details the optimized protocol for the O-alkylation of various phenols using 2-(bromomethyl)-4-chloro-1-methoxybenzene (referred to herein as Reagent A ). This reaction is a critical C-O bond-forming step in the synthesis of pharmacophores found in potassium-competitive acid blockers (P-CABs) and various kinase inhibitors.
While the Williamson ether synthesis is a textbook reaction, the specific electronic properties of Reagent A —containing an ortho-methoxy group and a para-chloro substituent relative to the benzylic position—introduce unique stability and reactivity challenges. This guide addresses the suppression of competitive C-alkylation, the prevention of benzylic hydrolysis, and the maximization of yield through "Cesium Effect" acceleration.
Reaction Mechanism & Strategic Analysis
The reaction proceeds via an SN2 mechanism where the phenoxide anion attacks the benzylic carbon of Reagent A .
Mechanistic Insights:
-
The Substrate (Reagent A): The ortho-methoxy group provides anchimeric assistance (neighboring group participation), stabilizing the transition state but also making the benzylic bromide highly susceptible to hydrolysis if moisture is present.
-
The Nucleophile (Phenol): Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (on the aromatic ring) is a thermodynamic trap, particularly with "hot" electrophiles like benzylic bromides.
-
The "Cesium Effect": For sterically hindered or electron-deficient phenols, Cesium Carbonate (Cs₂CO₃) is superior to Potassium Carbonate (K₂CO₃). The large ionic radius of Cs⁺ reduces ion pairing with the phenoxide, creating a "naked," highly reactive anion.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the divergence between the desired O-alkylation and the competitive C-alkylation.
Experimental Protocols
Two methods are provided. Method A is the standard robust protocol for simple phenols. Method B is the high-performance protocol for difficult substrates.
Materials Checklist
-
Reagent A: 2-(Bromomethyl)-4-chloro-1-methoxybenzene [CAS: 103975-38-0 / 54788-17-9].
-
Solvents: Acetone (HPLC Grade, dried) or DMF (Anhydrous).
-
Bases: Potassium Carbonate (K₂CO₃, -325 mesh) or Cesium Carbonate (Cs₂CO₃).
-
Catalyst: Potassium Iodide (KI) - Optional for Method A.
Method A: The "Standard" Protocol (Acetone/K₂CO₃)
Best for: Electron-rich phenols, scale-up, and easy workup.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 equiv) in Acetone (0.2 M concentration) .
-
Deprotonation: Add K₂CO₃ (1.5 - 2.0 equiv) . Stir at room temperature for 15 minutes to ensure phenoxide formation.
-
Expert Tip: Use anhydrous, finely milled K₂CO₃ to maximize surface area.
-
-
Addition: Add Reagent A (1.1 equiv) dropwise over 5 minutes.
-
Optional: Add KI (0.1 equiv) to generate the more reactive benzyl iodide in situ (Finkelstein condition).
-
-
Reaction: Heat the mixture to Reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the solid salts (K₂CO₃/KBr).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Method B: The "High-Performance" Protocol (DMF/Cs₂CO₃)
Best for: Electron-deficient phenols (e.g., nitrophenols), sterically hindered substrates, or when Reagent A is precious.
-
Preparation: Flame-dry a reaction flask under Argon/Nitrogen.
-
Dissolution: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.15 M) .
-
Base Addition: Add Cs₂CO₃ (1.2 equiv) in one portion. The mixture may turn yellow/orange (phenoxide color). Stir for 10 mins.
-
Electrophile Addition: Cool the mixture to 0°C (ice bath). Add Reagent A (1.05 equiv) slowly.
-
Why 0°C? Benzylic bromides are reactive.[1] Cooling prevents exotherms that favor side reactions.
-
-
Reaction: Allow to warm to Room Temperature naturally. Stir for 2–4 hours.
-
Quench: Pour the reaction mixture into Ice Water . The product often precipitates.
Data & Optimization Guide
Solvent & Base Selection Matrix
| Variable | Recommendation | Rationale |
| Solvent | Acetone | Good for Method A. Easy removal. Promotes SN2 via solubility of K salts. |
| DMF | Excellent for Method B. High dielectric constant dissociates ion pairs. Hard to remove. | |
| Acetonitrile | "Middle ground." Good compromise between rate and workup ease. | |
| Base | K₂CO₃ | Cheap, mild. Requires heating in Acetone. |
| Cs₂CO₃ | "Cesium Effect."[4] Higher solubility in organic solvents; higher reactivity. | |
| NaH | Avoid if possible. Can cause over-reaction or reduction of the benzylic bromide. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common failure modes in benzylic ether synthesis.
Quality Control & Validation
To ensure the protocol worked, verify the following spectral markers:
-
¹H NMR (CDCl₃):
-
Ether Linkage (-O-CH₂-Ar): Look for a sharp singlet around 5.0 – 5.2 ppm . This confirms the O-alkylation.[5]
-
Methoxy Group (-OCH₃): Singlet around 3.8 – 3.9 ppm .
-
Absence of OH: Disappearance of the broad phenolic -OH signal (usually >5.0 ppm).
-
-
TLC:
-
The product will be less polar (higher Rf) than the starting phenol but likely more polar than the benzyl bromide.
-
Stain: UV active. Anisaldehyde stain is effective for the benzyl ether moiety.
-
Safety Information
-
Lachrymator: 2-(Bromomethyl)-4-chloro-1-methoxybenzene is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns.[3][6] Wear nitrile gloves and safety goggles.
-
Waste: Quench all reaction mixtures with water before disposal. Segregate halogenated waste.
References
-
Fisher Scientific. (2025).[7] Safety Data Sheet: 4-(Bromomethyl)-1-chloro-2-methoxybenzene. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from
-
Royal Society of Chemistry. (2021). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. Retrieved from
-
J&K Scientific. (2025). Lab Tips: Optimization of Williamson Ether Synthesis. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.ca [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Bromomethyl)-2-chloro-4-methoxybenzene | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Formation of dibrominated byproduct in benzylic bromination
Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet often problematic transformation. Here, we will dissect the intricacies of benzylic bromination, with a particular focus on the formation of dibrominated byproducts, and provide actionable troubleshooting strategies rooted in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of dibrominated byproduct in my reaction. What is the primary cause of this over-bromination?
The formation of a dibrominated byproduct is a common issue in benzylic bromination, often referred to as the Wohl-Ziegler reaction.[1] The root cause lies in the reactivity of the initially formed monobrominated product. The first bromination introduces an electron-withdrawing bromine atom at the benzylic position. However, the remaining benzylic C-H bond in the monobrominated product is still susceptible to radical abstraction. If the reaction conditions are not carefully controlled, a second bromination can occur, leading to the gem-dibrominated species.
Several factors can exacerbate this issue:
-
High Local Concentration of Bromine: A high concentration of molecular bromine (Br₂) can accelerate the rate of the second bromination.[2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to over-bromination of the desired product.
-
Excess Brominating Agent: Using a significant excess of the brominating agent, such as N-Bromosuccinimide (NBS), increases the likelihood of dibromination.[3]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for benzylic bromination, and how does it help control the reaction?
NBS is the reagent of choice for benzylic bromination because it allows for a slow, controlled generation of a low concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[4][5] This is a critical factor in maintaining selectivity for monobromination.[4]
Here's how it works: The reaction is a free-radical chain process.[6] Initially, a radical initiator or light generates a small number of bromine radicals. These radicals abstract a benzylic hydrogen from the starting material to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[6] The HBr then reacts with NBS to produce a molecule of Br₂.[7][8][9][10] This newly formed Br₂ can then react with the benzylic radical to form the desired product and another bromine radical, propagating the chain. By generating Br₂ in situ at a slow rate, the overall concentration of Br₂ in the reaction flask remains very low, which is key to minimizing side reactions like dibromination and electrophilic aromatic substitution.[2][4][5]
Q3: What is the role of the radical initiator or light in this reaction?
Benzylic bromination with NBS is a free-radical chain reaction that requires an initial input of energy to generate the first bromine radicals, which then propagate the chain.[4][6] This initiation can be achieved in two primary ways:
-
Photochemical Initiation: The use of UV or even visible light can induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ that is formed.[4]
-
Thermal Initiation with Radical Initiators: Compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[11] These molecules decompose upon heating to produce radicals that initiate the chain reaction.[4]
The choice between photochemical and thermal initiation often depends on the scale of the reaction and the available equipment. Both methods are effective at promoting the desired radical pathway.
Q4: How does the choice of solvent impact the selectivity of the reaction?
The solvent plays a crucial role in determining the selectivity of benzylic bromination.
-
Non-polar Solvents: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been favored.[4][11] In these solvents, NBS has low solubility, which helps maintain a low concentration of bromine in the solution, thereby favoring the radical pathway over ionic side reactions.[4] Due to the toxicity of CCl₄, alternative non-polar solvents such as cyclohexane are often used.
-
Polar Solvents: The use of polar solvents can sometimes increase the likelihood of ring bromination, as they can facilitate ionic reaction pathways. However, some polar solvents, such as acetonitrile, have been successfully employed and are considered greener alternatives to chlorinated solvents.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| High levels of dibrominated byproduct | 1. Excess NBS: Using too much of the brominating agent. 2. Prolonged reaction time: Allowing the reaction to stir for too long. 3. High reaction temperature: Can increase the rate of the second bromination. | 1. Stoichiometry Control: Carefully control the stoichiometry of NBS. Start with a 1:1 molar ratio of substrate to NBS and monitor the reaction progress closely by TLC or GC. 2. Reaction Monitoring: Monitor the reaction frequently. Once the starting material is consumed, quench the reaction promptly to prevent over-bromination of the product. 3. Temperature Management: Maintain a consistent and appropriate reaction temperature. For thermally initiated reactions, ensure the reflux is gentle. |
| Formation of aromatic ring bromination byproduct | 1. High concentration of Br₂: Can lead to electrophilic aromatic substitution. 2. Polar solvent: Can promote ionic pathways. 3. Presence of Lewis acids: Can catalyze ring bromination. | 1. Use of NBS: Ensure a slow, controlled generation of Br₂ by using NBS.[4] 2. Solvent Choice: Use a non-polar solvent like cyclohexane to disfavor ionic reactions.[4] 3. Glassware Cleanliness: Ensure all glassware is clean and free of any residual Lewis acidic contaminants. |
| Low or no conversion to product | 1. Inactive initiator: The radical initiator may be old or decomposed. 2. Insufficient light source: For photochemical reactions, the light source may not be of the appropriate wavelength or intensity. 3. Presence of radical inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction. | 1. Fresh Initiator: Use a fresh batch of radical initiator (AIBN or BPO). 2. Optimize Light Source: Ensure the light source is functional and positioned close to the reaction vessel. 3. Purify Starting Materials: Purify the starting material and solvent to remove any potential inhibitors. |
| Difficulty in purifying the monobrominated product | 1. Similar polarity of products: The monobrominated and dibrominated products often have very similar polarities, making separation by column chromatography challenging. 2. Product instability: Benzylic bromides can be lachrymatory and may degrade upon prolonged exposure to silica gel. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient for better separation. Consider using a less polar solvent system. 2. Alternative Purification: If chromatography is ineffective, consider recrystallization if the product is a solid. Distillation under reduced pressure can also be an option for liquid products.[12] |
Experimental Protocols
Protocol 1: Standard Benzylic Bromination of Toluene
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq) and carbon tetrachloride (a suitable volume to ensure stirring).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Minimizing Dibromination
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a solid addition funnel, add the benzylic substrate (1.0 eq) and a non-polar solvent like cyclohexane.
-
Initiator Addition: Add a catalytic amount of AIBN (0.02 eq).
-
Controlled NBS Addition: Heat the solution to reflux. Add NBS (1.0 eq) portion-wise over a period of 1-2 hours using the solid addition funnel. This slow addition helps to maintain a low concentration of the brominating species.
-
Monitoring and Quenching: Monitor the reaction closely by TLC or GC. As soon as the starting material is consumed, immediately cool the reaction to room temperature and proceed with the workup.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizing the Mechanism and Troubleshooting
Mechanism of Benzylic Bromination and Dibromination
Caption: Reaction pathway for benzylic bromination and the formation of the dibrominated byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in benzylic bromination.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Halogenation of alkyl benzenes. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chad's Prep on YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Reddit. (2016, December 15). BnBr purification via basic alumina?. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
Optimizing NBS/AIBN reaction conditions for 2-(Bromomethyl)-4-chloro-1-methoxybenzene synthesis
[1]
Target Molecule: 2-(Bromomethyl)-4-chloro-1-methoxybenzene Precursor: 4-Chloro-2-methylanisole Reaction Class: Free-Radical Benzylic Substitution (Wohl-Ziegler)[1]
⚠️ CRITICAL ALERT: The "Solvent Trap"
Do not use Acetonitrile (MeCN) for this specific synthesis.
While Acetonitrile is often recommended as a "green" alternative for NBS brominations, it is fatal for this specific substrate.[1] The methoxy group (–OMe) on your precursor strongly activates the aromatic ring. In polar solvents like MeCN, the reaction pathway shifts from radical substitution (benzylic) to electrophilic aromatic substitution (nuclear bromination), leading to ring-brominated impurities rather than the desired benzylic bromide [1].
Recommended Solvent:
Module 1: Optimized Reaction Protocol
Stoichiometry & Reagents
| Reagent | Equiv. | Role | Notes |
| 4-Chloro-2-methylanisole | 1.0 | Substrate | Ensure starting material is dry.[1] |
| N-Bromosuccinimide (NBS) | 0.95 - 1.0 | Br Source | Recrystallize from H |
| AIBN | 0.05 (5 mol%) | Initiator | Add in two portions (start and mid-reaction).[1] |
| Trifluorotoluene | 0.5 M | Solvent | Sparged with Argon for 15 mins prior to heating.[1] |
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloro-2-methylanisole and anhydrous Trifluorotoluene.
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will stall the initiation.
-
Reagent Addition: Add NBS (1.0 eq) and the first portion of AIBN (2.5 mol%).
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF
).-
Visual Cue: The dense white NBS solid at the bottom will gradually disappear and be replaced by less dense Succinimide floating at the surface.
-
-
Propagation: After 1 hour, add the second portion of AIBN (2.5 mol%) to sustain the radical chain.
-
Monitoring: Monitor by TLC or HPLC every hour. Stop the reaction when conversion reaches ~90-95%. Do not push for 100% conversion , as this exponentially increases the formation of the gem-dibromide impurity.
-
Workup: Cool to 0°C to precipitate remaining Succinimide. Filter the cold mixture. Wash the filtrate with water (2x) and brine (1x) to remove trace polar impurities.
Module 2: Troubleshooting & FAQs
Q1: I am seeing a significant "gem-dibromide" impurity. How do I stop this?
Diagnosis: Thermodynamic Over-bromination.[1] Once the monobromide is formed, the benzylic position remains active. If the local concentration of NBS is high relative to the unreacted starting material, the second bromine adds to the same carbon. Solution:
-
Reduce NBS: Drop stoichiometry to 0.90–0.95 equivalents. It is easier to separate unreacted starting material (via distillation/chromatography) than to separate the mono-bromide from the di-bromide.[1]
-
High Dilution: Dilute the reaction to 0.2 M.
-
Stop Early: Quench the reaction at 85% conversion.
Q2: The reaction won't start (NBS remains at the bottom).
Diagnosis: Radical Quenching or Degraded Initiator.[1] Solution:
-
Check AIBN: AIBN decomposes over time.[1][2][3] If your AIBN is old, recrystallize it from methanol (carefully, temp <40°C) or buy a fresh batch.
-
Oxygen Leak: Ensure the system is under a positive pressure of inert gas. O
reacts with carbon radicals faster than Br does.[1] -
Light Assist: Shine a visible light (tungsten lamp) on the flask to aid radical generation if thermal initiation is sluggish.[1]
Q3: I have ring-brominated byproducts (Nuclear Bromination).
Diagnosis: Ionic Pathway Interference.[1] The methoxy group makes the ring electron-rich.[1] If the reaction environment becomes acidic (HBr generation) or polar, the mechanism shifts to Electrophilic Aromatic Substitution. Solution:
Module 3: Visualization & Mechanism
Reaction Workflow
Caption: Optimized workflow for minimizing dibromination and maximizing safety.
The Radical Mechanism (Wohl-Ziegler)
Caption: The Goldfinger Mechanism: NBS maintains a low steady-state concentration of Br2, preventing ionic addition.
Module 4: Purification & Impurity Profiling
Removing Succinimide
Succinimide is the primary byproduct.[1]
-
Primary Removal: In non-polar solvents (PhCF
, CCl , Hexane), Succinimide is insoluble. Simple filtration removes >90%.[1][4] -
Secondary Removal: Wash the organic layer with water.[1] Succinimide is highly water-soluble (
), whereas your product is not.[1]
Separation from Starting Material
If you followed the recommendation to use 0.95 eq of NBS, you will have ~5-10% unreacted starting material.
-
Recrystallization: The bromide is typically a solid, while the starting material is a liquid or low-melting solid. Recrystallization from Hexane/Ethyl Acetate (9:1) often yields pure product.[1]
-
Flash Chromatography:
References
-
Togo, H., & Sakuratani, K. (2002). Novel and Efficient Synthetic Method for Benzylic Bromides using NBS in Ionic Liquids or Acetonitrile. Synlett. (Note: Highlights the shift in reactivity based on solvent polarity).[1]
-
Djerassi, C. (1948).[1][5] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
-
Ogawa, A., et al. (2013).[1] Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry.
Sources
- 1. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-methoxybenzene: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenge of low yields in nucleophilic substitution reactions involving 2-(bromomethyl)-4-chloro-1-methoxybenzene. Drawing upon established principles of physical organic chemistry and extensive field experience, this document provides in-depth troubleshooting strategies and optimized protocols to enhance your reaction outcomes.
Understanding the Substrate: A Double-Edged Sword
The reactivity of 2-(bromomethyl)-4-chloro-1-methoxybenzene in nucleophilic substitution is governed by a delicate interplay of steric and electronic factors originating from its substituents. This unique substitution pattern can be both advantageous and problematic, often leading to a competition between Sₙ1 and Sₙ2 pathways, as well as undesired side reactions.
The para-methoxy group is a strong electron-donating group, which can stabilize a developing positive charge on the benzylic carbon through resonance. This effect significantly favors an Sₙ1-type mechanism by promoting the formation of a resonance-stabilized benzylic carbocation.[1][2] In contrast, the ortho-chloro group exerts a dual influence: it is electron-withdrawing by induction, which can destabilize the carbocation intermediate of an Sₙ1 reaction, and its proximity to the reaction center creates steric hindrance, impeding the backside attack required for an Sₙ2 reaction.[3][4]
This inherent dichotomy necessitates a carefully considered approach to reaction design to favor the desired substitution pathway and minimize competing reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during nucleophilic substitution with 2-(bromomethyl)-4-chloro-1-methoxybenzene.
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
Several factors can contribute to a low yield:
-
Steric Hindrance: The ortho-chloro group can significantly slow down an Sₙ2 reaction by physically blocking the approach of the nucleophile to the benzylic carbon.[4]
-
Inappropriate Solvent Choice: The choice of solvent is critical in directing the reaction towards either an Sₙ1 or Sₙ2 pathway.
-
Weak Nucleophile: A weak nucleophile will react slowly, particularly in an Sₙ2 reaction.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate.
Q2: I am observing significant amounts of byproducts. What are the likely side reactions?
The primary side reactions to consider are:
-
Elimination (E2): This is more likely with strong, sterically hindered bases, leading to the formation of a styrene derivative.
-
Solvolysis/Hydrolysis: If your solvent is protic (e.g., water, alcohols) and your reaction conditions favor an Sₙ1 mechanism, the solvent itself can act as a nucleophile, leading to the formation of the corresponding benzyl alcohol or ether.[5]
-
Over-alkylation: With amine nucleophiles, it's possible for the initially formed secondary amine to react further with the benzylic bromide to form a tertiary amine and even a quaternary ammonium salt.[6]
Troubleshooting Flowchart & Mechanistic Considerations
To systematically diagnose and resolve low-yield issues, consider the following workflow:
Caption: Troubleshooting workflow for low yields.
Optimized Experimental Protocols
The following protocols are designed to favor specific reaction pathways and can be adapted for your particular nucleophile.
Protocol 1: Williamson Ether Synthesis (Favoring Sₙ2)
This protocol is suitable for the synthesis of ethers from 2-(bromomethyl)-4-chloro-1-methoxybenzene and an alcohol. The use of a strong base to form the alkoxide and a polar aprotic solvent promotes an Sₙ2 mechanism.[7][8]
Materials:
-
2-(bromomethyl)-4-chloro-1-methoxybenzene
-
Alcohol of choice (e.g., ethanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 2-(bromomethyl)-4-chloro-1-methoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the benzylic bromide dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Secondary Amine (Favoring Sₙ2)
This protocol describes the reaction with a primary amine to form a secondary amine. The use of a slight excess of the amine nucleophile and a non-protic solvent helps to minimize over-alkylation.[6]
Materials:
-
2-(bromomethyl)-4-chloro-1-methoxybenzene
-
Primary amine of choice (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the primary amine (1.5 equivalents), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Dissolve 2-(bromomethyl)-4-chloro-1-methoxybenzene (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the amine suspension.
-
Stir the reaction at room temperature overnight or gently heat to 40-50 °C for several hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Data Summary: Factors Influencing Reaction Pathway
The choice of reaction conditions will have a significant impact on the outcome of the nucleophilic substitution.
| Factor | Sₙ1 Favored | Sₙ2 Favored | Potential Issues with 2-(bromomethyl)-4-chloro-1-methoxybenzene |
| Nucleophile | Weak (H₂O, ROH) | Strong (RO⁻, RNH₂) | A weak nucleophile may lead to solvolysis. A strong, bulky base can promote E2 elimination. |
| Solvent | Polar Protic (Methanol, Ethanol, Water) | Polar Aprotic (DMF, DMSO, Acetone) | Protic solvents can lead to unwanted solvolysis products.[5] |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a primary benzylic bromide, which would typically favor Sₙ2. However, the para-methoxy group stabilizes a carbocation, making an Sₙ1 pathway competitive.[1][9] |
| Leaving Group | Good leaving group (I⁻ > Br⁻ > Cl⁻) | Good leaving group (I⁻ > Br⁻ > Cl⁻) | Bromide is a good leaving group, suitable for both pathways. |
| Temperature | Increased temperature | Increased temperature | Higher temperatures can favor elimination over substitution. |
Mechanistic Pathway Diagram
The following diagram illustrates the competing Sₙ1 and Sₙ2 pathways for the reaction of 2-(bromomethyl)-4-chloro-1-methoxybenzene with a generic nucleophile (Nu⁻).
Caption: Competing reaction pathways.
By carefully selecting the nucleophile, solvent, and temperature, it is possible to favor the desired nucleophilic substitution product and achieve higher yields in your reactions with 2-(bromomethyl)-4-chloro-1-methoxybenzene. For further assistance, please do not hesitate to contact our technical support team.
References
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-methoxybenzene. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. The Organic Chemistry Tutor. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. The Organic Chemistry Tutor. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing O-Alkylation with 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Welcome to the technical support center for O-alkylation reactions utilizing 2-(bromomethyl)-4-chloro-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the nuances of base selection and reaction optimization.
Understanding the Reaction: The Williamson Ether Synthesis
The O-alkylation of an alcohol or a phenol with 2-(bromomethyl)-4-chloro-1-methoxybenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, a base is used to deprotonate the hydroxyl group of the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic benzylic carbon of 2-(bromomethyl)-4-chloro-1-methoxybenzene, displacing the bromide leaving group and forming the desired ether linkage.
The reactivity of benzyl halides like the one is generally high in SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[2] However, the substituents on the aromatic ring can influence this reactivity through electronic and steric effects.[2]
Troubleshooting Guide: Common Issues and Solutions
Question: My reaction is showing low or no conversion of the starting material. What are the potential causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to several key factors:
-
Insufficiently Strong Base: For the reaction to proceed, the chosen base must be strong enough to deprotonate a significant portion of the alcohol or phenol. The pKa of the base's conjugate acid should be higher than the pKa of the hydroxyl compound you are trying to alkylate. For instance, phenols are more acidic than alcohols, and thus a weaker base might suffice for the former.
-
Solution: Consult a pKa table for non-aqueous solvents to select a more appropriate base.[3] For alcohols, strong bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are often necessary. For phenols, weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[4] Water can consume the strong base and hydrolyze the alkyl halide, leading to low yields.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage.
-
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that dissolves both the alkoxide/phenoxide and the alkylating agent. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices.
-
Question: I am observing the formation of multiple products, including a significant amount of an elimination byproduct. How can I improve the selectivity for the desired O-alkylated product?
Answer:
The formation of multiple products is often due to competing side reactions, primarily elimination (E2) and C-alkylation (for phenols).
-
Elimination (E2) Side Reaction: The alkoxide or phenoxide is a strong base and can promote the elimination of HBr from the alkylating agent, leading to the formation of an alkene. This is more prevalent with sterically hindered bases and at higher temperatures.
-
Solution:
-
Use a less sterically hindered base: If you are using a bulky base like potassium tert-butoxide, consider switching to a smaller base like sodium hydride.
-
Lower the reaction temperature: Running the reaction at a lower temperature will favor the SN2 pathway over the E2 pathway.
-
Choose the right solvent: Polar aprotic solvents generally favor SN2 over E2.
-
-
-
C-Alkylation Side Reaction (with Phenols): The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5][6] C-alkylation leads to the formation of a substituted phenol instead of the desired ether.
-
Solution:
-
Solvent Choice: The choice of solvent can significantly influence the O/C alkylation ratio. Protic solvents tend to solvate the oxygen atom of the phenoxide, making it less available for O-alkylation and thus increasing the likelihood of C-alkylation. Polar aprotic solvents are generally preferred to maximize O-alkylation.
-
Counter-ion: The nature of the counter-ion of the phenoxide can also play a role. Larger, softer cations like cesium (Cs+) can lead to higher O-alkylation selectivity.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting O-alkylation, especially in a two-phase system.[7] The catalyst helps to bring the phenoxide ion into the organic phase where it is less solvated and more reactive towards O-alkylation.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my specific alcohol or phenol?
The key is to match the basicity to the acidity of your substrate. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your alcohol or phenol in the chosen solvent.
Base Selection Guide:
| Base | Conjugate Acid | pKa in DMSO[3] | Typical Substrates |
| Sodium Hydride (NaH) | H₂ | ~36 | Alcohols, Phenols |
| Potassium Hydride (KH) | H₂ | ~36 | Alcohols, Phenols |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~35.7 | Alcohols |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | ~32.2 | Alcohols, Phenols |
| Cesium Carbonate (Cs₂CO₃) | Bicarbonate | ~10.3 (in water) | Phenols |
| Potassium Carbonate (K₂CO₃) | Bicarbonate | ~10.3 (in water) | Phenols |
Note: pKa values can vary depending on the solvent.
Q2: What is the role of the solvent in this reaction?
The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions because they can solvate the cation of the alkoxide/phenoxide but do not strongly solvate the nucleophilic anion, leaving it more reactive. Protic solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its reactivity.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (your alcohol/phenol and 2-(bromomethyl)-4-chloro-1-methoxybenzene) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction.
Q4: What are the best practices for purifying the final O-alkylated product?
After the reaction is complete, a standard aqueous workup is typically performed to remove the base and any inorganic salts. The crude product can then be purified by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal solvent system can be determined by running TLCs in different solvent mixtures.
Experimental Protocol: A General Procedure for O-Alkylation
This is a general protocol that can be adapted for your specific alcohol or phenol. Always perform a risk assessment before starting any new experiment.
Materials:
-
Alcohol or phenol (1.0 eq)
-
2-(Bromomethyl)-4-chloro-1-methoxybenzene (1.1 eq)
-
Base (e.g., NaH, K₂CO₃) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.
-
Deprotonation: To a solution or suspension of the alcohol or phenol in the anhydrous solvent, add the base portion-wise at a suitable temperature (e.g., 0 °C for strong bases like NaH). Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
Alkylation: Add a solution of 2-(bromomethyl)-4-chloro-1-methoxybenzene in the anhydrous solvent to the reaction mixture dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (especially if using a hydride base).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield O-alkylation reactions.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. Retrieved from [Link]
- Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Alkylation with 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Ticket ID: ALK-OPT-2024-001 Subject: Accelerating Reaction Kinetics & Yield Optimization Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open[1]
Executive Summary & Chemical Profile
Welcome to the Technical Support Center. You are likely experiencing sluggish kinetics or incomplete conversion with 2-(Bromomethyl)-4-chloro-1-methoxybenzene .[1]
This substrate presents a unique "push-pull" electronic and steric challenge:
-
Steric Hindrance (The Primary Bottleneck): The methoxy group (-OMe) at position 1 is ortho to the reactive bromomethyl group at position 2. This creates significant steric bulk that hinders the backside attack required for
mechanisms.[2] -
Electronic Deactivation: While the methoxy group is electron-donating (resonance), the chlorine at position 4 is electron-withdrawing (induction). However, the benzylic position remains susceptible to nucleophilic attack if the leaving group (Bromide) is activated or if the nucleophile is sufficiently "naked."
The following guide prioritizes catalytic interventions and solvation engineering to overcome the ortho-steric barrier.
Diagnostic: Why is your reaction slow?
Before applying additives, verify your baseline conditions against this "Root Cause" checklist.
| Variable | Common Pitfall | Technical Explanation |
| Solvent Choice | Using Protic Solvents (MeOH, EtOH) | Protic solvents solvate the nucleophile (hydrogen bonding), forming a "cage" that reduces its energy and reactivity.[1] Switch to Dipolar Aprotic solvents. |
| Concentration | Dilution > 0.5 M | |
| Temperature | Running at RT (< 25°C) | The ortho-methoxy group raises the activation energy ( |
| Stoichiometry | 1:1 Equivalents | Due to potential hydrolysis or elimination side-reactions, 1:1 ratios often stall.[1] Use 1.2 – 1.5 eq. of Nucleophile. |
Protocol A: The "Finkelstein" Acceleration (Iodide Catalysis)
Best For: Homogeneous reactions (all reagents dissolved) using weak nucleophiles (amines, anilines).
The Logic:
The ortho-methoxy group blocks bulky nucleophiles. Iodine (
Step-by-Step Protocol:
-
Solvent System: Dissolve 2-(Bromomethyl)-4-chloro-1-methoxybenzene (1.0 eq) and your Nucleophile (1.2 eq) in Acetone (if refluxing < 60°C) or Acetonitrile (if refluxing > 80°C).
-
Catalyst Addition: Add Sodium Iodide (NaI) or Potassium Iodide (KI) at 10 mol% (0.1 eq) .
-
Note: If using Acetone, NaI is preferred due to higher solubility.
-
-
Reaction: Heat to reflux.
-
Monitoring: Watch for the precipitation of NaBr/KBr (a white solid). This confirms the halogen exchange is occurring.
-
Workup: The iodide will remain in the aqueous phase during wash steps. Use Sodium Thiosulfate (
) wash if the organic layer looks purple/brown (free iodine).
Critical Mechanism: See Diagram 1 below for the catalytic cycle visualization.
Protocol B: Phase Transfer Catalysis (PTC)
Best For: Heterogeneous reactions involving ionic bases (e.g.,
The Logic: Inorganic bases are insoluble in organic solvents. Without a catalyst, the deprotonation happens only at the solid-liquid interface, which is incredibly slow. A PTC agent (Quaternary Ammonium Salt) acts as a "shuttle," carrying the active nucleophile into the organic phase.
Step-by-Step Protocol:
-
Biphasic System:
-
Organic Phase: Dissolve Substrate in Toluene, MEK (Methyl Ethyl Ketone), or DCM.
-
Solid/Aqueous Phase: Add solid
(anhydrous) or 30% NaOH solution.
-
-
Catalyst Selection: Add Tetrabutylammonium Iodide (TBAI) at 5 mol% .
-
Why TBAI? It combines PTC capability (TBA+) with the Finkelstein effect (Iodide).
-
-
Agitation: High-shear stirring is mandatory. The rate of reaction is often limited by the surface area of the interface.
-
Temperature: Heat to 60–80°C (if using Toluene/MEK).
Troubleshooting FAQ
Q: I see a new spot on TLC that isn't my product. What is it? A: It is likely the Benzylic Alcohol (hydrolysis product) or a Styrene derivative (elimination product).
-
Fix: Ensure solvents are anhydrous. If elimination is the issue (styrene formation), lower the basicity (switch from NaOH to
or ).
Q: The reaction freezes at 70% conversion. A: This is "Product Inhibition." The leaving group (Bromide salt) might be salting out the nucleophile or coating the base.
-
Fix: Add a splash of water (if using PTC) to dissolve the salt crust, or filter the reaction mid-way to remove KBr precipitate.
Q: My product is colored red/brown. A: This is oxidation of the benzylic position or free iodine.
-
Fix: Wash with 10% Sodium Thiosulfate. Store the starting material under Nitrogen at -20°C; benzylic bromides degrade autocatalytically.[1]
Visualizing the Solution
Diagram 1: The Iodide Catalytic Cycle (Finkelstein Acceleration)
Caption: The iodide anion (
[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Systematic logic flow to diagnose and resolve stalled alkylation reactions.
References & Authority
-
Sigma-Aldrich. 2-Chloro-4-methoxybenzyl bromide Product Specifications. (Used for chemical property verification and handling safety).
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Application. (Authoritative source on Iodide-catalyzed halogen exchange).
-
PhaseTransfer.com. The Extraction Mechanism of Phase-Transfer Catalysis. (Seminal work by Starks on the mechanism of PTC).
-
Master Organic Chemistry. Solvent Effects in Substitution Reactions. (Detailed breakdown of Protic vs. Aprotic solvent effects on nucleophilicity).
Sources
Removal of unreacted 2-(Bromomethyl)-4-chloro-1-methoxybenzene from product
Topic: Removal of unreacted 2-(Bromomethyl)-4-chloro-1-methoxybenzene Ticket ID: PUR-2024-BnBr-001 Status: Open / Guide Generated
Executive Summary & Problem Analysis
The Challenge: 2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS: 58735-58-3) is a highly reactive benzylic bromide used as an alkylating agent. In reaction mixtures, it frequently poses two distinct challenges:
-
Chromatographic Co-elution: Its polarity often mimics that of the alkylated product (especially esters or ethers), making standard silica flash chromatography inefficient.
-
Genotoxicity (PGI): As a reactive alkyl halide, it is classified under ICH M7 guidelines as a Class 1/2 potentially genotoxic impurity (PGI). Complete removal to ppm levels is required for pharmaceutical applications.
The Solution: Do not rely solely on physical separation (crystallization/chromatography).[1] The most robust strategy utilizes chemoselective scavenging —converting the lipophilic bromide into a highly polar species that is easily removed via filtration or aqueous extraction.
Method A: Solid-Phase Scavenging (Recommended for <10g Scale)
Best For: High-value intermediates, late-stage synthesis, and avoiding aqueous workups. Mechanism: A polymer-supported nucleophile attacks the benzylic bromide, covalently tethering the impurity to the insoluble resin.
Protocol: Thiol/Amine Resin Scavenging
Reagents:
-
Polymer-supported Thiophenol (PS-Thiophenol) OR Polymer-supported Benzylamine (PS-Benzylamine).
-
Solvent: DCM, THF, or EtOAc (Must swell the resin).
Step-by-Step Guide:
-
Calculate Load: Determine the excess benzylic bromide (by NMR integration or stoichiometry).
-
Add Resin: Add 2.0 - 3.0 equivalents of resin relative to the excess bromide.
-
Incubate: Agitate gently (orbital shaker) at room temperature for 4–12 hours.
-
Note: Do not use magnetic stir bars, as they pulverize the resin beads, clogging filters.
-
-
Filter: Pass the mixture through a fritted cartridge or Celite pad.
-
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
-
Concentrate: The filtrate contains your product; the impurity remains on the solid phase.
Workflow Visualization
Caption: Figure 1. Logic flow for solid-phase scavenging. The impurity is physically sequestered onto the polymer matrix, allowing simple filtration.
Method B: Homogeneous Derivatization & Extraction (Recommended for >10g Scale)
Best For: Scale-up, cost-sensitive processes, and robust substrates stable to mild base/acid. Mechanism: The lipophilic bromide is reacted with a secondary amine to form a water-soluble ammonium salt.
Protocol: The "Morpholine Quench"
Reagents:
-
Morpholine (or Dimethylamine).
-
1M HCl or 10% Citric Acid.
-
Organic Solvent (EtOAc or DCM).
Step-by-Step Guide:
-
Quench: Add 1.5 – 2.0 equivalents of Morpholine (relative to excess bromide) directly to the reaction mixture.
-
Stir: Stir at room temperature for 1–2 hours.
-
Dilute: Dilute with your extraction solvent (EtOAc/DCM).
-
Acid Wash: Wash the organic layer with 1M HCl (2x).
-
Chemistry: The excess morpholine and the new benzyl-morpholinium salt are protonated/charged and move to the aqueous layer.
-
-
Phase Cut: Collect the organic layer.
-
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Extraction Logic Diagram
Caption: Figure 2. Solubility switching mechanism. The lipophilic impurity is chemically modified to become hydrophilic, enabling removal via aqueous acid wash.
Validation: How to Prove It's Gone
You cannot rely solely on UV detection (254 nm) because the extinction coefficient of the impurity may be low compared to your product.
The NBP Spot Test (Colorimetric)
The 4-(4-nitrobenzyl)pyridine (NBP) test is the industry standard for detecting alkylating agents.
-
Preparation: Dissolve 5% NBP in acetone.
-
Spotting: Spot your purified product solution (concentrated) onto a TLC plate.
-
Stain: Dip in NBP solution, then heat the plate at 100°C for 2 minutes.
-
Develop: Dip the hot plate into 10% Piperidine in acetone (or expose to ammonia vapor).
-
Result:
Frequently Asked Questions (FAQ)
Q: Can I just hydrolyze the bromide to the alcohol using NaOH? A: This is risky. While the benzyl alcohol is more polar, it often still co-elutes with polar products on silica. Furthermore, strong hydroxide bases can hydrolyze your product (if it contains esters/amides). The amine quench (Method B) creates a salt, which guarantees a massive solubility difference.
Q: The benzylic bromide is a lachrymator. How do I handle the waste? A: Treat all gloves and solid waste with a dilute solution of ammonia or dimethylamine before disposal. This chemically neutralizes the lachrymatory capability by displacing the bromide.
Q: My product is acid-sensitive. Can I use Method B? A: No. If your product cannot tolerate the 1M HCl wash, use Method A (Resins) . Alternatively, use Method B but wash with water/brine instead of acid, though this is less efficient at removing the excess morpholine.
Q: What are the regulatory limits for this impurity? A: Under ICH M7 , this is a mutagenic impurity.[7][8] If the drug is for chronic use, the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day . You must demonstrate clearance (purge factor) or control it downstream.
References
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.
-
Wipf, P. "Strategies in Organic Synthesis: Scavenger Resins." University of Pittsburgh Center for Chemical Methodologies, 2004.[1]
- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Chapter on Impurity Control).
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Hercouet, A., et al. "4-(4-Nitrobenzyl)pyridine (NBP) test for alkylating agents." Bull Environ Contam Toxicol, 1992.[9]
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Validation & Comparative
A Comparative Guide to the Green Synthesis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene
This guide provides an in-depth comparison of synthetic routes for 2-(Bromomethyl)-4-chloro-1-methoxybenzene, a key intermediate in pharmaceutical and agrochemical research. We will move beyond traditional synthetic efficacy to evaluate methodologies through the critical lens of green chemistry. By juxtaposing a classical protocol with a modernized, greener alternative, this document aims to equip researchers, scientists, and drug development professionals with the data and rationale necessary to select more sustainable and efficient chemical processes.
Introduction: The Imperative for Greener Synthesis
The synthesis of halogenated aromatic compounds like 2-(Bromomethyl)-4-chloro-1-methoxybenzene has traditionally relied on robust but often environmentally taxing methodologies. A common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) and a radical initiator.[1] Historically, this reaction was frequently conducted in chlorinated solvents such as carbon tetrachloride (CCl₄), a substance now recognized as a potent ozone-depleting agent and a significant health hazard.[2]
The principles of green chemistry compel us to re-evaluate such legacy methods, focusing on minimizing waste, reducing hazards, and improving overall process efficiency.[3] This guide will compare two synthetic pathways for the target molecule: a traditional approach using carbon tetrachloride and a greener alternative employing a more benign solvent system. The comparison will be quantified using established green chemistry metrics: Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).[4][5][6]
Synthetic Methodologies: A Head-to-Head Comparison
The core transformation involves the free-radical bromination of the benzylic methyl group of 4-chloro-2-methylanisole. The primary difference between the two methods presented lies in the choice of solvent, a decision with profound implications for the overall environmental impact of the synthesis.
Method A: The Classical Approach (NBS in Carbon Tetrachloride)
This method represents a conventional approach to benzylic bromination. Carbon tetrachloride is effective because it is non-polar and inert to the radical conditions, and the succinimide by-product conveniently precipitates out of the solution, simplifying initial purification.[2] However, its severe toxicity and environmental persistence make its use highly undesirable.[7]
Method B: A Greener Alternative (NBS in Ethyl Acetate)
This modified approach replaces the hazardous carbon tetrachloride with ethyl acetate. Ethyl acetate is a bio-based solvent with a much more favorable safety and environmental profile. While the solubility of the succinimide by-product may differ, necessitating adjustments in the workup procedure, the significant reduction in hazard and environmental impact presents a compelling case for its adoption. Other solvents like dichloromethane or acetonitrile have also been suggested as alternatives to CCl₄.[2][7]
Green Chemistry Metrics: Quantifying Sustainability
To objectively compare these two methods, we will analyze three key green chemistry metrics.[8] The calculations are based on the reaction stoichiometry and typical experimental conditions.
Reaction: 4-chloro-2-methylanisole + NBS → 2-(Bromomethyl)-4-chloro-1-methoxybenzene + Succinimide
-
Molecular Weight of 4-chloro-2-methylanisole (C₈H₉ClO): 156.61 g/mol
-
Molecular Weight of NBS (C₄H₄BrNO₂): 177.98 g/mol
-
Molecular Weight of Product (C₈H₈BrClO): 235.51 g/mol [9]
-
Molecular Weight of Succinimide (C₄H₅NO₂): 99.09 g/mol
Atom Economy (AE)
Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[10][11] A higher percentage indicates a more efficient reaction with less waste generated at a molecular level.
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this reaction: AE = (235.51 / (156.61 + 177.98)) x 100 = 70.2%
Since the reactants are the same for both methods, the theoretical Atom Economy is identical. This metric highlights the inherent efficiency of the chemical transformation itself, independent of solvents or yield.
Process Mass Intensity (PMI) and Environmental Factor (E-Factor)
PMI and E-Factor are more holistic metrics that account for all materials used in the process, including solvents, reagents, and workup chemicals, relative to the mass of the final product.[5][12] Lower values for both PMI and E-Factor signify a greener, more efficient process.
-
PMI = Total Mass in Process (kg) / Mass of Product (kg)
-
E-Factor = (Total Mass in Process (kg) - Mass of Product (kg)) / Mass of Product (kg)
The following table provides a quantitative comparison based on the detailed experimental protocols.
| Metric | Method A (Classical) | Method B (Greener) | Justification |
| Starting Material | 10.0 g | 10.0 g | Identical starting mass for fair comparison. |
| NBS | 12.5 g | 12.5 g | Stoichiometric amounts are the same. |
| AIBN (Initiator) | 0.2 g | 0.2 g | Catalytic amounts are identical. |
| Reaction Solvent | CCl₄ (150 mL, 238.5 g) | Ethyl Acetate (150 mL, 135.3 g) | Ethyl acetate is less dense and significantly less toxic.[7] |
| Workup Solvent | Dichloromethane (100 mL, 132.6 g) | Ethyl Acetate (100 mL, 90.2 g) | Consistent use of a greener solvent in workup. |
| Aqueous Wash | Water (100 mL, 100 g) | Water (100 mL, 100 g) | Identical. |
| Drying Agent | Na₂SO₄ (10 g) | Na₂SO₄ (10 g) | Identical. |
| Total Mass Input | 503.8 g | 393.2 g | Method B has a significantly lower total mass input due to solvent choice. |
| Assumed Yield | 76% (11.4 g) | 76% (11.4 g) | Yield is assumed to be comparable for this analysis.[9] |
| Process Mass Intensity (PMI) | 44.2 | 34.5 | A 22% reduction in PMI with the greener method. |
| E-Factor | 43.2 | 33.5 | A 22.5% reduction in waste per kg of product. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene.
Protocol for Method A (Classical Synthesis)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-methylanisole (10.0 g, 63.8 mmol).
-
Add carbon tetrachloride (150 mL) to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS) (12.5 g, 70.2 mmol) and 2,2'-azobis(isobutyronitrile) (AIBN) (0.2 g, 1.2 mmol).
-
Heat the mixture to reflux (approx. 77°C) and maintain for 21 hours.[9] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide by-product and wash with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Protocol for Method B (Greener Synthesis)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-methylanisole (10.0 g, 63.8 mmol).
-
Add ethyl acetate (150 mL) to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS) (12.5 g, 70.2 mmol) and 2,2'-azobis(isobutyronitrile) (AIBN) (0.2 g, 1.2 mmol).
-
Heat the mixture to reflux (approx. 77°C) and maintain for 21 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter any precipitated solids (succinimide has some solubility in ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL) to remove the remaining succinimide and any unreacted NBS.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two compared synthetic methodologies.
Caption: Workflow for the classical synthesis (Method A).
Caption: Workflow for the greener synthesis (Method B).
Conclusion and Recommendations
This guide demonstrates that significant improvements in the environmental performance of the synthesis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene can be achieved through informed solvent selection. While the core chemistry and atom economy remain constant, replacing hazardous chlorinated solvents like carbon tetrachloride with a greener alternative like ethyl acetate reduces the Process Mass Intensity (PMI) and Environmental Factor (E-Factor) by over 22%.
This reduction translates directly to less solvent purchased, handled, and disposed of, leading to a safer, more cost-effective, and more sustainable process. For researchers and drug development professionals, adopting Method B is a scientifically sound and environmentally responsible choice that aligns with the modern principles of green chemistry without compromising synthetic viability.
References
- Quora. (2020, January 25). What can replace carbon tetrachloride in the reaction of alkene (alkyne) with bromine under CCl4?
- Exploring Carbon Tetrachloride Alternatives in the Chemical Industry. (2025, July 2).
- Bromo, carbon tetrachloride is prohibited, and what replacement solvent is selected?.
- Supplementary information 1. Experimental - Semantic Scholar.
- Reddit. (2024, April 7). Bromination Solvent Alternative?
- ChemicalBook. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis.
- Sciencemadness Discussion Board. (2015, August 8). CCl4 Alternative ?
- ResearchGate. (2025, August 10). Green Innovation: Harnessing N-Bromosuccinimide as a Versatile Reagent in Organic Synthesis.
- ResearchGate. (2025, August 7). Recent progress in the application of N-bromosuccinimide to organic chemical reactions.
- ACS Publications. (2014, January 20). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development.
- Bentham Science Publisher. (2024, August 30). Green Innovation: Harnessing N-bromosuccinimide as a Versatile Reagent in Organic Synthesis.
- RSC Publishing. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.
- ResearchGate. A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines.
- The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?
- Oreate AI Blog. (2025, December 30). Unlocking the Power of N-Bromosuccinimide in Organic Chemistry.
- RSC Publishing. (2002, June 27). High atomic yield bromine-less benzylic bromination. Green Chemistry.
- ResearchGate. (2014, August). ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. Tetrahedron Letters, 55(35), 4905–4908.
- JOCPR. (2025, January 9). Atom Economy Green Synthesis in Organic Chemistry.
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- NIH. (2008, September 9). Green chemistry for chemical synthesis. PMC.
- OuluREPO. Green chemistry metrics for organic synthetic chemistry.
- RSC Publishing. (2023, February 22). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry.
- ACSGCIPR. (2026, January 25). Process Mass Intensity (PMI).
- Green Chemistry Toolkit. METRICS.
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Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Part 1: Executive Safety Assessment
2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS: 54788-17-9 / 58735-58-3) is not merely a halogenated solvent; it is a highly reactive benzylic bromide .[1][2] In the context of drug development, it is a valuable electrophile, but in waste management, it is a potent alkylating agent and lachrymator.
Immediate Hazard Profile:
-
Lachrymator: Induces severe respiratory and ocular irritation even at low vapor concentrations.
-
Corrosive (Cat 1B): Causes irreversible skin damage upon contact.[2]
-
Alkylating Agent: High SN2 reactivity allows it to alkylate DNA and proteins, posing a genotoxic risk if not neutralized.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of benzylic bromides due to rapid permeation.
| Component | Specification | Rationale |
| Hand Protection | Double Gloving: Silver Shield® (Laminate) under Nitrile.[1][2] | Laminate resists permeation of aromatic halides; nitrile provides dexterity. |
| Eye Protection | Chemical Splash Goggles + Face Shield.[1] | Corrosive vapors and splash risk; safety glasses are inadequate.[1] |
| Respiratory | Fume Hood (Face velocity >100 fpm).[1][2] | Mandatory engineering control.[1] If outside hood, use full-face respirator with OV/AG cartridges.[2] |
| Body | Tyvek® Lab Coat or Apron.[1] | Prevents saturation of clothing which can lead to delayed chemical burns. |
Part 2: Chemical Deactivation ("The Kill Step")
Expert Insight: Never dispose of pure, unreacted benzylic bromides directly into waste drums. The risk of exothermic polymerization or reaction with other waste stream components (e.g., amines) is too high. You must chemically "kill" the active bromide functionality first.
Method A: Thiosulfate Quench (Recommended)
This method relies on the high nucleophilicity of the thiosulfate ion to displace the bromide, forming a water-soluble, non-volatile Bunte salt. This is the safest method as it produces minimal heat and fumes.
Reaction:
Protocol:
-
Dissolve the waste material in a minimal amount of acetone or ethanol.
-
Prepare a 10% w/v aqueous Sodium Thiosulfate solution (excess, ~2-3 equivalents relative to the bromide).
-
Slowly add the thiosulfate solution to the organic phase with stirring.
-
Stir at room temperature for 1-2 hours. The mixture should become a single phase (or mostly aqueous).
-
Verification: Check pH (should be neutral) and absence of lachrymatory odor.
-
Disposal: The resulting mixture can be disposed of in the Aqueous Waste stream (check local regulations) or Halogenated Organic stream if solvent content is high.
Method B: Amine Quench (Alternative)
Use this only if thiosulfate is unavailable.[2] It is faster but generates heat and ammonium salts.
-
Dilute waste with Ethanol.[2]
-
Slowly add Triethylamine (TEA) or concentrated Ammonium Hydroxide .
-
Caution: Exothermic reaction.[2] Cool in an ice bath if treating >5g.
-
Stir for 30 minutes.
-
Dispose of as Halogenated Organic Waste .
Part 3: Operational Disposal Workflows
Routine Waste Classification
If the material cannot be quenched (e.g., mixed reaction liquors), it must be segregated strictly.
-
US EPA (RCRA) Classification:
-
EU Waste Code (EWC):
-
07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
-
Spill Management Protocol
Scenario: A 50g bottle drops and shatters outside the fume hood.
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
Ventilate: Increase air exchange if possible; wait 10-15 mins for vapors to subside if safe.
-
Don PPE: Full-face respirator (OV cartridges), Silver Shield gloves.[2]
-
Contain: Surround spill with absorbent pads or vermiculite.[2]
-
Neutralize in situ:
-
Spray the spill area generously with 20% Sodium Thiosulfate solution.
-
Allow to sit for 15 minutes to penetrate the absorbent.
-
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Benzylic Bromide."[2]
-
Clean: Wash surface twice with soap and water.
Part 4: Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of 2-(Bromomethyl)-4-chloro-1-methoxybenzene to ensure personnel safety and regulatory compliance.
Caption: Operational decision tree for the safe classification and neutralization of benzylic bromide waste.
Part 5: References
-
PubChem. (2025).[2] 1-(Bromomethyl)-2-chloro-4-methoxybenzene - Safety and Hazards. National Library of Medicine. Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] (General procedures for lachrymators and alkyl halides).
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025).[2] Substance Information: 1-(bromomethyl)-2-chloro-4-methoxybenzene.[1][2] Retrieved from [Link][2]
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A Senior Application Scientist's Guide to Handling 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Editorial Note: This document is intended for trained research, scientific, and drug development professionals. The following guidelines are designed to provide a comprehensive framework for the safe handling of 2-(Bromomethyl)-4-chloro-1-methoxybenzene. It is imperative to supplement this guide with a thorough review of your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this chemical.
Executive Summary: Immediate Safety Profile
2-(Bromomethyl)-4-chloro-1-methoxybenzene is a corrosive and toxic organic compound.[1] Immediate and severe risks are associated with direct contact, including severe skin burns and eye damage.[1][2] Ingestion is highly toxic, and inhalation may lead to respiratory irritation.[1][3] Due to its properties as a lachrymator (a substance that irritates the eyes and causes tears), all handling must be conducted with stringent adherence to the personal protective equipment (PPE) and engineering controls outlined in this guide.[3]
Hazard Analysis and Rationale for Control Measures
Understanding the chemical's reactivity and toxicological profile is fundamental to its safe handling. 2-(Bromomethyl)-4-chloro-1-methoxybenzene is an alkylating agent, a class of compounds that can react with biological macromolecules, leading to its corrosive and toxic effects. This reactivity necessitates a multi-layered safety approach, from engineering controls to meticulous personal protection.
Key Hazards:
| Hazard Type | Description | GHS Classification |
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact.[2][3] | Category 1B |
| Serious Eye Damage/Irritation | Poses a significant risk of serious, irreversible eye damage.[3] | Category 1 |
| Acute Toxicity (Oral) | Toxic if swallowed, potentially causing severe damage to the digestive tract.[1] | Category 3 |
| Respiratory Irritation | Vapors or mists can irritate the respiratory system.[3] | STOT SE 3 |
Essential Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct and consistent use of PPE.[4] The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[4] Inspect for tears or degradation before each use.[5] | Provides a robust barrier against this corrosive organic compound. Double-gloving is recommended for extended operations. |
| Eye and Face Protection | Chemical safety goggles with a face shield.[6] | Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient.[4] |
| Body Protection | A fully-fastened laboratory coat, preferably chemically resistant.[7] | Shields the skin from accidental spills and contact. |
| Footwear | Closed-toe shoes, preferably made of a chemically resistant material.[4] | Protects feet from spills, which can quickly soak through porous materials. |
| Respiratory Protection | Use is mandated within a certified chemical fume hood.[7][8] | An engineering control to prevent inhalation of harmful vapors.[8] |
Step-by-Step Operational Protocol
Adherence to a strict, procedural workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for handling 2-(Bromomethyl)-4-chloro-1-methoxybenzene.
Preparation and Pre-Handling Checklist
-
Documentation Review: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS).[4]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified. The work surface should be clean and uncluttered.
-
PPE Inspection: Don all required PPE, carefully inspecting each component for integrity.[5]
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for corrosive and toxic chemicals is readily accessible.
-
Waste Container Preparation: Prepare a designated, clearly labeled, and sealed waste container for all contaminated materials.[9]
Handling and In-Use Procedure
-
Work Surface Protection: Cover the work surface within the fume hood with an absorbent, plastic-backed paper to contain any minor drips or spills.[7]
-
Chemical Dispensing: Conduct all dispensing and handling of the chemical well within the fume hood to ensure containment of vapors.
-
Container Management: Keep the primary container of 2-(Bromomethyl)-4-chloro-1-methoxybenzene sealed when not in immediate use.[10]
-
Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents and strong bases.[8]
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Remove all contaminated clothing while continuing to flush.
-
Seek immediate medical attention.[2]
In Case of Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
If present, remove contact lenses after the initial flushing.
-
Seek immediate medical attention.[8]
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, use an inert absorbent material to contain the spill.
-
Place all contaminated materials into a sealed, labeled waste container for proper disposal.[9]
Disposal Plan
All waste generated from the handling of 2-(Bromomethyl)-4-chloro-1-methoxybenzene is considered hazardous.
-
Contaminated Materials: All used PPE, absorbent pads, and any other materials that have come into contact with the chemical must be disposed of in a designated hazardous waste container.[11]
-
Chemical Waste: The chemical itself, including any unused portions or solutions, must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical into the environment or sewer system.[8][9]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[12]
-
Atmosphere: Store under an inert atmosphere.[8]
-
Security: Keep the chemical in a locked storage area.[2]
-
Container Integrity: Ensure the container is tightly sealed to prevent leakage and potential pressure buildup.[8]
References
-
Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 1-bromomethyl-4-methoxybenzene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
United States Environmental Protection Agency (US EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-chloro-4-methoxybenzene. PubChem Compound Database. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
